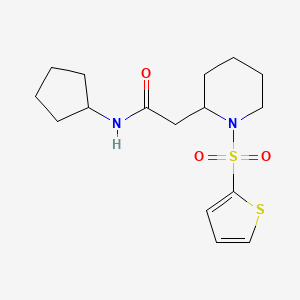
N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a sulfonyl group attached to a piperidine ring, which is further connected to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction. Thiophene-2-sulfonyl chloride is reacted with the piperidine derivative under basic conditions to form the sulfonylated piperidine.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through an alkylation reaction. Cyclopentyl bromide or a similar reagent is used to alkylate the nitrogen atom of the piperidine ring.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group. This is typically achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring can interact with hydrophobic pockets in proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-cyclopropyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the specific combination of its cyclopentyl group and the thiophene-sulfonyl-piperidine structure. This combination imparts distinct physicochemical properties and biological activities compared to its analogs, making it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c19-15(17-13-6-1-2-7-13)12-14-8-3-4-10-18(14)23(20,21)16-9-5-11-22-16/h5,9,11,13-14H,1-4,6-8,10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKNDBUICMQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














